molecular formula C18H24O3 B023129 4-Hydroxyestradiol CAS No. 5976-61-4

4-Hydroxyestradiol

Cat. No. B023129
CAS RN: 5976-61-4
M. Wt: 288.4 g/mol
InChI Key: QOZFCKXEVSGWGS-ZHIYBZGJSA-N
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Description

4-Hydroxyestradiol is a catechol estrogen and a minor metabolite of estrogen . It is formed from estrogen by the cytochrome P450 (CYP) isoform CYP1B1 . This metabolite may play an important role in the malignant transformation of human breast epithelial cells .


Synthesis Analysis

4-Hydroxyestradiol is formed from estrogen by the cytochrome P450 (CYP) isoform CYP1B1 . The production of 4-hydroxyestradiol is increased in microsomes prepared from human mammary adenocarcinoma and fibroadenoma microsomes compared with microsomes prepared from non-cancerous tissues .


Molecular Structure Analysis

The molecular formula of 4-Hydroxyestradiol is C18H24O3 . Its molecular weight is 288.4 g/mol . The IUPAC name is (8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol .


Chemical Reactions Analysis

4-Hydroxyestradiol can be degraded by extradiol ring-cleavage dioxygenases from Novosphingobium sp. PP1Y . The enzyme PP00124 was found to be an efficient catalyst for the degradation of 4-hydroxyestradiol .


Physical And Chemical Properties Analysis

4-Hydroxyestradiol is a metabolite formed during the metabolism of 17beta-estradiol by hydroxylation of the carbon at position 4 by cytochrome P450 1B1 .

Scientific Research Applications

Neuroprotection

4-Hydroxyestrone: , a metabolite of 4-Hydroxyestradiol, has been found to have a significant neuroprotective effect against oxidative neurotoxicity. This effect is stronger than that of 17β-estradiol, the primary estrogen. The protective action involves increased cytoplasmic translocation of p53 due to SIRT1-mediated deacetylation . This discovery has implications for the treatment of neurodegenerative diseases and cognitive impairments associated with oxidative stress.

Endocrine Disruption

4-Hydroxyestradiol is also studied in the context of endocrine-disrupting chemicals (EDCs) . It has been observed that certain EDCs can be metabolized to form metabolites with significantly greater estrogenic activities than their parent chemicals. The catechol estrogens, including 4-Hydroxyestradiol, can bind to estrogen receptors and act as agonists of ER-dependent gene expression . This highlights the importance of understanding the metabolic pathways of EDCs for assessing their impact on human health.

Estrogen Metabolism

The metabolism of estrogens, including 4-Hydroxyestradiol, is a crucial pathway in the central nervous system. Estrogen 4-hydroxylation is a primary metabolic process, and understanding this can provide insights into the role of estrogens and their metabolites in various physiological and pathological conditions .

Pharmacokinetics

In pharmacokinetics, the study of 4-Hydroxyestradiol helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of estrogenic compounds. This knowledge is essential for developing hormonal therapies and for evaluating the systemic effects of estrogens in postmenopausal women .

Safety and Hazards

Long-term exposure to 4-hydroxyestradiol can lead to the acquisition of cancer cell characteristics in human mammary epithelial MCF-10A cells . It is also known to induce renal tumor formation in male hamsters .

Future Directions

Research is ongoing to understand the effects of long-term exposure to 4-hydroxyestradiol and its role in carcinogenesis . Targeting CYP1B1, which is involved in the metabolism of 4-hydroxyestradiol, might offer a new strategy for the treatment of estrogen-induced breast cancer .

Mechanism of Action

Target of Action

4-Hydroxyestradiol, also known as estra-1,3,5(10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is estrogenic, similarly to many other hydroxylated estrogen metabolites . It competitively inhibits the binding of estradiol to estrogen receptors .

Mode of Action

4-Hydroxyestradiol exerts its effects by interacting with estrogen receptors. It has been found to have a strong neuroprotective effect against oxidative neurotoxicity . This neuroprotection involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .

Biochemical Pathways

The main metabolic pathway in the central nervous system is estrogen 4-hydroxylation . This pathway involves the conversion of estradiol to 4-Hydroxyestradiol. The metabolite then interacts with estrogen receptors, leading to a series of downstream effects, including neuroprotection against oxidative damage .

Pharmacokinetics

It is known that 4-hydroxyestradiol is a minor metabolite of estradiol , suggesting that its bioavailability may be influenced by the metabolism of estradiol.

Result of Action

The primary result of 4-Hydroxyestradiol’s action is neuroprotection against oxidative damage . It has been found to have a stronger protective effect than 17β-estradiol against oxidative neurotoxicity in vitro and in vivo . This suggests that 4-Hydroxyestradiol could play a significant role in protecting neuronal cells against oxidative stress, which is a key factor in the development of neurodegenerative diseases .

Action Environment

The action of 4-Hydroxyestradiol can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effects of 4-Hydroxyestradiol Additionally, factors that influence the metabolism of estradiol could also impact the levels and efficacy of 4-Hydroxyestradiol

properties

IUPAC Name

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,4,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZFCKXEVSGWGS-ZHIYBZGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022374
Record name Estra-1,3,5(10)-triene-3,4,17beta-triol
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Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Hydroxyestradiol

CAS RN

5976-61-4
Record name 4-Hydroxyestradiol
Source CAS Common Chemistry
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Record name 4-Hydroxy-17-beta-estradiol
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Record name Estra-1,3,5(10)-triene-3,4,17beta-triol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5(10)-Estratriene-3,4,17β-triol
Source European Chemicals Agency (ECHA)
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Record name 4-HYDROXYESTRADIOL
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Record name 4-Hydroxyestradiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 4-hydroxyestradiol formed in the body?

A: 4-Hydroxyestradiol is primarily generated through the metabolic conversion of 17β-estradiol by the cytochrome P450 enzyme CYP1B1. [, , ] This enzymatic reaction introduces a hydroxyl group at the C4 position of the estradiol molecule, leading to the formation of 4-hydroxyestradiol. [, , ]

Q2: Where does 4-hydroxyestradiol formation occur?

A: While predominantly expressed in the liver, CYP1B1 is also found in extrahepatic tissues, including the breast, kidney, and uterus, which are targets of estrogen-induced carcinogenesis. [, , , ] This suggests that local production of 4-hydroxyestradiol in these tissues may contribute to tumor development. [, ]

Q3: How is 4-hydroxyestradiol metabolized and eliminated?

A: The primary route of 4-hydroxyestradiol inactivation is through O-methylation, catalyzed by the enzyme catechol-O-methyltransferase (COMT). [, , ] This reaction converts 4-hydroxyestradiol into its less reactive methoxy derivative, 4-methoxyestradiol. [, , ]

Q4: What makes 4-hydroxyestradiol potentially carcinogenic?

A: 4-Hydroxyestradiol can undergo metabolic redox cycling, generating reactive oxygen species (ROS) and forming reactive quinone intermediates. [, , , , , , ] ROS can damage DNA, while quinones can form DNA adducts, both of which contribute to mutations and genomic instability, ultimately leading to cancer initiation. [, , , , , ]

Q5: What evidence suggests that 4-hydroxyestradiol is involved in estrogen-induced cancers?

A: Studies have shown that 4-hydroxyestradiol induces DNA damage and renal tumors in hamsters. [, , ] Furthermore, human mammary tumor tissues exhibit higher levels of CYP1B1 activity, indicating increased 4-hydroxyestradiol formation in these tissues. [] These findings suggest a potential role of 4-hydroxyestradiol in hormone-related cancers. [, , , ]

Q6: How does the carcinogenic potential of 4-hydroxyestradiol compare to 2-hydroxyestradiol?

A: While both are catechol estrogens, 4-hydroxyestradiol generally exhibits stronger carcinogenic and genotoxic effects compared to 2-hydroxyestradiol. [, , ] This difference is attributed to their distinct metabolic fates and reactivity, with 4-hydroxyestradiol being more prone to redox cycling and DNA adduct formation. [, , ]

Q7: How do dietary factors influence 4-hydroxyestradiol levels?

A: Certain dietary compounds, such as soy isoflavones (genistein and daidzein), have been found to reduce COMT activity in breast cancer cells, potentially leading to increased 4-hydroxyestradiol levels. [] This finding highlights the potential impact of dietary components on estrogen metabolism and cancer risk. []

Q8: How do individual variations in metabolism affect susceptibility to 4-hydroxyestradiol-induced carcinogenesis?

A: Polymorphisms in the CYP1B1 gene can influence the efficiency of 4-hydroxyestradiol formation. [] Individuals carrying specific CYP1B1 variants may exhibit altered susceptibility to estrogen-induced cancers due to differences in 4-hydroxyestradiol production. []

Q9: Can 4-hydroxyestradiol be used as a biomarker for cancer risk?

A: Although not routinely used in clinical settings, measuring 4-hydroxyestradiol levels, along with other estrogen metabolites and DNA adducts, could potentially serve as biomarkers for assessing estrogenic imbalance and susceptibility to tumor initiation. []

Q10: What mechanisms protect against 4-hydroxyestradiol-induced damage?

A: COMT-mediated O-methylation represents the primary detoxification pathway for 4-hydroxyestradiol. [, , ] Additionally, antioxidants, such as glutathione and N-acetylcysteine, can scavenge ROS and protect against 4-hydroxyestradiol-induced oxidative stress. [, ]

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